Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate
CAS No.: 1187164-10-8
Cat. No.: VC2656582
Molecular Formula: C16H13NO2S
Molecular Weight: 283.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1187164-10-8 |
---|---|
Molecular Formula | C16H13NO2S |
Molecular Weight | 283.3 g/mol |
IUPAC Name | ethyl 5-quinolin-3-ylthiophene-2-carboxylate |
Standard InChI | InChI=1S/C16H13NO2S/c1-2-19-16(18)15-8-7-14(20-15)12-9-11-5-3-4-6-13(11)17-10-12/h3-10H,2H2,1H3 |
Standard InChI Key | FDFJDHHJAFJRIX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(S1)C2=CC3=CC=CC=C3N=C2 |
Canonical SMILES | CCOC(=O)C1=CC=C(S1)C2=CC3=CC=CC=C3N=C2 |
Introduction
Chemical Structure and Properties
Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate consists of a quinoline ring system connected at the 3-position to a thiophene ring, which bears an ethyl carboxylate group at the 2-position. The compound can be classified as a quinoline-thiophene hybrid, featuring an ester functionality that potentially contributes to its biological activity profile.
Based on structurally similar compounds, we can extrapolate some of its likely physicochemical properties:
Structural Relationship to Biologically Active Compounds
Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate shares structural features with several biologically active compounds described in the literature:
Antimalarial Activity Relationship
Quinoline derivatives, particularly those with heterocyclic substituents, have demonstrated significant antimalarial activities. The 3-substituted quinolines have shown IC₅₀ values ranging from 0.014–5.87 μg/mL against Plasmodium falciparum . The structural resemblance suggests that Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate might exhibit similar antimalarial properties.
Comparison with Similar Bioactive Hybrid Compounds
Methyl 5-ethyl-2-{[6-methyl-2-(pyridin-3-yl)quinoline-4-carbonyl]amino}thiophene-3-carboxylate represents another quinoline-thiophene hybrid with potential biological activity . The structural similarity, particularly the quinoline-thiophene-carboxylate arrangement, suggests that Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate may possess comparable bioactivity profiles.
Structure-Activity Relationship Analysis
Understanding the structure-activity relationship (SAR) of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate requires examination of how its structural components potentially contribute to biological activity:
Quinoline Moiety
The quinoline scaffold is a privileged structure in medicinal chemistry, particularly known for antimalarial, antibacterial, and antitumor activities. The 3-position substitution pattern is particularly interesting, as it differs from the more common 2- and 4-substituted quinolines found in many antimalarial agents .
Thiophene Linker
Thiophene rings serve as important pharmacophores in many bioactive compounds. The 5-substituted thiophene-2-carboxylate moiety present in Ethyl 5-(4-chlorophenyl)-2-thiophenecarboxylate suggests that this structural component may contribute significantly to the compound's biological profile .
Carboxylate Functionality
The ethyl carboxylate group likely influences both the physicochemical properties and the biological activity of the compound. Ester functionalities can serve as hydrogen bond acceptors and may be subject to enzymatic hydrolysis in vivo, potentially releasing active metabolites .
Analytical Characterization Methods
Standard analytical techniques applicable to Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate characterization would likely include:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for structural confirmation. Based on similar compounds, the 1H-NMR would likely show characteristic signals for the ethyl group (triplet and quartet), aromatic protons of the quinoline and thiophene rings, and the 13C-NMR would display signals for the carbonyl carbon at approximately δ 160-165 ppm .
Mass Spectrometry
Mass spectrometry would confirm the molecular weight and fragmentation pattern. The expected molecular ion peak would be around m/z 283, with characteristic fragmentation patterns that might include loss of the ethyl group and cleavage at the quinoline-thiophene junction.
X-ray Crystallography
Single crystal X-ray diffraction would provide definitive structural information, including bond lengths, angles, and three-dimensional conformation, similar to the crystallographic data reported for related compounds like ethyl 5-formyl-3,4-dimethylpyrrole-2-carboxylate .
Future Research Directions
Several promising research avenues for Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate include:
Optimized Synthesis Development
Development of efficient and scalable synthetic routes specifically for Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate would facilitate further research. Approaches utilizing green chemistry principles, such as solvent-free conditions or microwave-assisted synthesis, might prove advantageous.
Comprehensive Biological Screening
Systematic evaluation against plasmodial strains, cancer cell lines, and other potential therapeutic targets would provide valuable insights into the compound's biological activity profile. Structure-activity relationship studies through the synthesis of analogs could further optimize activity.
Mechanism of Action Studies
Understanding the molecular mechanisms underlying any observed biological activities would be crucial for rational drug design efforts. Target identification and validation studies would provide valuable insights for further development.
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